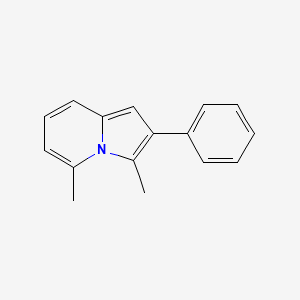

3,5-Dimethyl-2-phenylindolizine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

136118-50-8 |

|---|---|

Molecular Formula |

C16H15N |

Molecular Weight |

221.30 g/mol |

IUPAC Name |

3,5-dimethyl-2-phenylindolizine |

InChI |

InChI=1S/C16H15N/c1-12-7-6-10-15-11-16(13(2)17(12)15)14-8-4-3-5-9-14/h3-11H,1-2H3 |

InChI Key |

YMIAJUKOBZKXKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC2=CC(=C(N12)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Dimethyl 2 Phenylindolizine and Analogous Indolizine Derivatives

Strategies Involving Pyridinium (B92312) Ylides and Annulation Reactions

One of the most versatile and widely employed methods for the construction of the indolizine (B1195054) ring system is the 1,3-dipolar cycloaddition reaction of pyridinium ylides with suitable dipolarophiles. nih.govrsc.orgchim.it This approach offers a high degree of flexibility in introducing a wide range of substituents onto the indolizine core.

Generation of Pyridinium Ylides from Pyridinium Salts

Pyridinium ylides are typically generated in situ from the corresponding pyridinium salts by treatment with a base. The stability and reactivity of the resulting ylide are significantly influenced by the nature of the substituents on both the pyridine (B92270) ring and the ylidic carbon. Electron-withdrawing groups on the ylidic carbon, such as carbonyl or cyano groups, enhance the stability of the ylide by delocalizing the negative charge.

For the synthesis of 3,5-dimethyl-2-phenylindolizine, a suitable starting material would be a 2,6-dimethylpyridinium salt bearing a phenacyl group on the nitrogen atom. Deprotonation of this salt with a base, such as triethylamine (B128534) or potassium carbonate, would generate the corresponding pyridinium ylide.

1,3-Dipolar Cycloaddition Reactions with Electron-Deficient Alkenes and Alkynes

The generated pyridinium ylide, a 1,3-dipole, readily undergoes a [3+2] cycloaddition reaction with electron-deficient alkenes or alkynes. nih.govwikipedia.org This concerted reaction proceeds through a suprafacial interaction of the 4π-electron system of the dipole with the 2π-electron system of the dipolarophile. researchgate.net The subsequent elimination of a suitable leaving group or an oxidation step leads to the aromatic indolizine ring.

In the context of synthesizing this compound, the pyridinium ylide derived from a 2,6-dimethyl-N-phenacylpyridinium salt would react with an appropriate dipolarophile. The choice of the dipolarophile determines the substituents at the 1- and 2-positions of the resulting indolizine. The reaction with an alkyne is a common strategy. researchgate.netnih.gov The dihydroindolizines formed initially often undergo spontaneous aromatization through air oxidation. nih.gov

Multi-Component Reaction (MCR) Approaches to Indolizine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.netfrontiersin.orgorganic-chemistry.org Several MCRs have been developed for the synthesis of indolizine derivatives.

Classical Scholtz and Chichibabin Reactions: Historical Context and Modern Adaptations

The Chichibabin reaction is a classic method for indolizine synthesis that involves the reaction of a pyridine derivative with an α-halocarbonyl compound, followed by cyclization induced by a base. beilstein-journals.org This reaction proceeds through the formation of a pyridinium salt intermediate, which then generates a pyridinium ylide that undergoes an intramolecular cyclization. The Scholtz reaction is a similar condensation reaction. These classical methods have been adapted and modified to improve yields and broaden their substrate scope. For instance, the Chichibabin synthesis has been successfully employed for the indolizination of sydnones at the C-4 position. beilstein-journals.org

Contemporary MCR Strategies for Diverse Substitution Patterns in Indolizines

Modern MCR strategies for indolizine synthesis often involve the one-pot reaction of a pyridine, an α-halocarbonyl compound, and an activated alkene or alkyne. organic-chemistry.org These reactions provide a highly efficient and convergent route to a wide array of substituted indolizines. For example, a one-pot, three-component reaction of pyridinium ylides (generated in situ) with α-oxoketene dithioacetals has been reported for the synthesis of 2-methylsulfanylindolizines. researchgate.net Another efficient multi-component protocol involves the reaction of N-heterocyclic substrates, α-bromo carbonyl compounds, and 1,2-allenyl ketones to produce 1,2,3-trisubstituted indolizines. chim.it

Transition Metal-Catalyzed Syntheses of Indolizine Systems

Transition metal catalysis has emerged as a powerful tool for the synthesis of indolizine derivatives, offering novel reaction pathways and enabling the construction of complex molecular architectures. nih.govbeilstein-journals.orgresearchgate.netorganic-chemistry.org Various transition metals, including rhodium, copper, palladium, and gold, have been successfully employed in catalytic cycles to construct the indolizine core. organic-chemistry.orgnih.govmdpi.com

Rhodium(III)-catalyzed oxidative annulation reactions of pyridinium salts with alkynes provide an efficient route to substituted indolizines through the cleavage of C(sp²)-H and C(sp³)-H bonds. researchgate.net Copper-catalyzed reactions, such as the oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes, offer a simple and atom-economic synthesis of indolizines. organic-chemistry.org Palladium-catalyzed tandem reactions involving coupling and cycloisomerization steps have been utilized for the one-step synthesis of 3-aminoindolizines from propargyl amines or amides and heteroaryl bromides. organic-chemistry.org Silver-mediated oxidative C-H functionalization and 5-endo-dig cyclization also provide an efficient strategy for indolizine synthesis. nih.gov

| Catalyst | Reactants | Product | Reference |

| Rhodium(III) | Pyridinium trifluoromethanesulfonate (B1224126) salts, Alkynes | Substituted indolizines | researchgate.net |

| Copper | 2-Alkylazaarenes, Terminal alkenes | Indolizines | organic-chemistry.org |

| Palladium/Copper | Propargyl amines/amides, Heteroaryl bromides | 3-Aminoindolizines | organic-chemistry.org |

| Silver | Not specified | Indolizines | nih.gov |

Palladium-Catalyzed Transformations: Cross-Coupling and Annulation Reactions

Palladium catalysis has emerged as a powerful tool for the synthesis of indolizine derivatives, offering high efficiency and broad functional group tolerance. These methods often involve cross-coupling and annulation reactions, providing direct access to polysubstituted indolizines. rsc.orgorganic-chemistry.org

A notable palladium-catalyzed approach involves the regioselective annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. organic-chemistry.orgnih.gov The choice of phosphine (B1218219) ligand is critical for achieving high regioselectivity in this transformation. organic-chemistry.orgnih.gov Another efficient method is the palladium-catalyzed cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids. rsc.orgrsc.org This reaction proceeds through the formation of an allenyl pyridine intermediate, which then undergoes cyclization to yield 1,3-disubstituted indolizines. rsc.orgrsc.org Mechanistic studies have shown that the allenyl pyridine intermediate can be observed at the early stages of the reaction, supporting the proposed tandem sequence. rsc.org

Palladium catalysis also enables the multicomponent synthesis of indolizines from simple and readily available starting materials. nih.gov One such strategy involves the carbonylative coupling of 2-bromopyridines, imines, and alkynes. nih.gov This reaction proceeds through the formation of a high-energy, mesoionic pyridine-based 1,3-dipole, which undergoes a spontaneous cycloaddition with the alkyne. nih.gov This modular approach allows for the systematic variation of substituents on the indolizine core. nih.gov

The Sonogashira cross-coupling reaction, a palladium-catalyzed C-C bond formation between terminal alkynes and aryl or vinyl halides, is another valuable tool in indolizine synthesis. mdpi.com This reaction is often followed by a cyclization step to construct the indolizine ring system. mdpi.com

Table 1: Overview of Palladium-Catalyzed Reactions for Indolizine Synthesis

| Reaction Type | Starting Materials | Key Features |

| Regioselective Annulation | 2-(Pyridin-2-yl)acetonitrile derivatives, Propargyl carbonates | Ligand-controlled regioselectivity. organic-chemistry.orgnih.gov |

| Cross-Coupling/Cycloisomerization | 3-(2-Pyridyl) propargyl carbonates, Organoboronic acids | Proceeds via an allenyl pyridine intermediate. rsc.orgrsc.org |

| Multicomponent Carbonylative Coupling | 2-Bromopyridines, Imines, Alkynes | Forms a reactive 1,3-dipole intermediate. nih.gov |

| Sonogashira Coupling/Cyclization | Amino-halopyridines, Terminal alkynes | Established method for C-C bond formation prior to cyclization. mdpi.com |

Copper-Mediated Cyclizations and Oxidative Cross-Couplings

Copper-catalyzed reactions provide a complementary and often more economical approach to the synthesis of indolizines. These methods frequently involve cyclization and oxidative cross-coupling pathways.

A novel and versatile approach involves the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes. rsc.org This method takes advantage of C-F bond cleavage to afford a variety of bisubstituted indolizine derivatives in moderate to good yields with excellent functional group compatibility. rsc.org Another significant copper-mediated method is the oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins, facilitated by a copper/iodine system. nih.govacs.org This reaction provides a straightforward and efficient route to structurally diverse 1,3-di- and 1,2,3-trisubstituted indolizines. nih.govacs.org The proposed mechanism involves the single-electron oxidation of the 2-(pyridin-2-yl)acetate to a radical intermediate, followed by radical addition to the alkene, oxidation, intramolecular nucleophilic attack, and subsequent aromatization. acs.org

Copper catalysis is also effective in the synthesis of 3-haloindolizines through the direct functionalization of the indolizine core using copper(II) halides. acs.org These 3-haloindolizines can then be further functionalized, for example, through Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the C-3 position. acs.org Furthermore, a copper-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions offers an atom-economical route to diversified indolizine derivatives. organic-chemistry.org This process involves a cascade of reactions including bromination, 1,3-dipolar cycloaddition, oxidative decarboxylation, and dehydrogenative aromatization. organic-chemistry.org

Table 2: Key Copper-Mediated Reactions for Indolizine Synthesis

| Reaction Type | Starting Materials | Key Features |

| Coupling Cyclization | 2-(Pyridin-2-yl)acetate, gem-Difluoroalkenes | Involves C-F bond cleavage. rsc.org |

| Oxidative Cross-Coupling/Cyclization | 2-(Pyridin-2-yl)acetate derivatives, Simple olefins | Mediated by a Cu/I2 system, proceeds via radical intermediates. nih.govacs.org |

| Direct Halogenation | Indolizines, Copper(II) halides | Provides 3-haloindolizines for further functionalization. acs.org |

| Aerobic Decarboxylative Cycloaddition | Pyridines, Methyl ketones, Alkenoic acids | Solvent-free, atom-economical cascade reaction. organic-chemistry.org |

Gold-Catalyzed Cycloisomerization and Coupling Reactions

Gold catalysts, known for their unique carbophilic Lewis acidity, have enabled the development of powerful cycloisomerization and coupling reactions for the synthesis of indolizines. These reactions often proceed under mild conditions and exhibit high efficiency. frontiersin.org

A prominent gold-catalyzed method involves the cycloisomerization of N-1,3-disubstituted allenyl indoles, which provides access to pyrido[1,2-a]-1H-indoles. researchgate.net Gold catalysts can also facilitate the intramolecular hydroarylation/aromatization of pyrrole-ynes, offering a direct route to functionalized indolizines by constructing the pyridine ring. rsc.org This method allows for the incorporation of a wide variety of functional groups into the pyridine unit of the indolizine products. rsc.org

Furthermore, gold-catalyzed multicomponent reactions have been developed for the rapid synthesis of substituted indolizines. For instance, a gold(III)-catalyzed coupling/cycloisomerization of heteroaryl aldehydes, amines, and alkynes provides access to aminoindolizines with high atom economy. organic-chemistry.org Gold catalysis has also been utilized for the synthesis of indolizine derivatives containing eight-membered rings through a two-fold hydroarylation of diynes with indole (B1671886) or pyrrole (B145914) derivatives. rsc.org

In a mechanistically distinct approach, Gevorgyan and Seregin developed a gold-catalyzed method for the introduction of silyl, stannyl, and germyl (B1233479) groups at the C-2 position of the indolizine skeleton. rsc.org This reaction proceeds via an alkyne-vinylidene isomerization followed by a 1,2-migration of the respective group, providing valuable intermediates for further cross-coupling reactions. rsc.org

Rhodium-Catalyzed Annulation and C-H Activation Reactions

Rhodium catalysis has become an indispensable tool for the construction of complex heterocyclic systems, including indolizines, primarily through C-H activation and annulation strategies. researchgate.net These methods offer high step- and atom-economy by directly functionalizing otherwise inert C-H bonds.

Rhodium(III)-catalyzed C-H activation/annulation of N-methoxy-enamides with terminal olefins has been developed to construct the indolizine scaffold, albeit in some cases with modest yields. researchgate.net A more general approach involves the rhodium-catalyzed oxidative annulation of 2- or 7-arylindoles with alkenes or alkynes, using molecular oxygen as the sole oxidant. nih.gov This method provides access to valuable fused indolizine systems. nih.gov

Furthermore, rhodium(II) catalysts have been employed in the intermolecular [3+2] annulation of N-vinyl indoles with N-tosyl-1,2,3-triazoles, proceeding via an aza-vinyl Rh carbene intermediate. rsc.org This reaction provides a convenient and efficient route to indoles containing a N-dihydropyrrole moiety. rsc.org Rhodium catalysts are also effective in promoting the C-H amination of indoles, a process that can be directed to specific positions on the indole ring. nih.gov For instance, the regioselective C-H alkylation of protic indoles with diazo compounds can be achieved with high selectivity, depending on the substitution pattern of the indole. snnu.edu.cn

Table 3: Selected Rhodium-Catalyzed Reactions for Indolizine and Indole Analogue Synthesis

| Reaction Type | Starting Materials | Key Features |

| C-H Activation/Annulation | N-Methoxy-enamides, Terminal olefins | Direct construction of the indolizine scaffold. researchgate.net |

| Oxidative Annulation | 2- or 7-Arylindoles, Alkenes/Alkynes | Utilizes molecular oxygen as the oxidant. nih.gov |

| [3+2] Annulation | N-Vinyl indoles, N-Tosyl-1,2,3-triazoles | Proceeds via an aza-vinyl Rh carbene. rsc.org |

| C-H Alkylation | Protic indoles, Diazo compounds | Regioselectivity is substrate-dependent. snnu.edu.cn |

Oxidative Coupling and Metal-Free Synthetic Methodologies

While transition-metal catalysis dominates the field of indolizine synthesis, metal-free approaches offer significant advantages in terms of cost, toxicity, and environmental impact. These methods often rely on oxidative coupling or cascade reactions to construct the indolizine core.

A notable metal-free strategy involves the cascade Michael/S_N2/aromatization reaction of 2-pyridylacetates with bromonitroolefins. acs.org This domino reaction proceeds without the need for a metal catalyst and provides a wide range of functionalized indolizines in moderate to excellent yields. acs.org Another metal-free approach is the one-pot synthesis of 1,3-disubstituted indolizines from 2-(pyridin-2-yl)acetate, DMF-DMA, and α-halomethylenes. rawdatalibrary.net This protocol proceeds via an in-situ formed 3-(dimethylamino)-2-(pyridin-2-yl)acrylate intermediate, followed by N-alkylation and Michael addition/cyclization. rawdatalibrary.net

Furthermore, 1,3-dipolar cycloaddition reactions between pyridinium ylides and various dipolarophiles represent a classic and versatile metal-free method for indolizine synthesis. rsc.orgresearchgate.net For instance, the reaction of pyridinium salts with chromones can lead to novel indolizines bearing a phenolic hydroxy group. researchgate.net The use of activated alkenes as dipolarophiles often requires a selective oxidant to achieve the final aromatized product. rsc.org

Iodine-promoted reactions also provide a metal-free avenue to indolizines. An efficient iodine-promoted one-pot, three-component reaction of methyl ketones, 2-pyridylacetate (B8455688) derivatives, and sulfonyl hydrazides has been developed for the synthesis of sulfhydryl indolizines. researchgate.net

Intramolecular Cyclization and Cycloisomerization Pathways for Indolizine Formation

Intramolecular cyclization and cycloisomerization reactions are powerful strategies for the construction of the indolizine ring system, often proceeding with high atom economy and stereocontrol. These reactions typically involve the formation of a new C-N or C-C bond within a suitably functionalized precursor.

A classic and widely used approach is the 1,5-electrocyclization of intermediates derived from the reaction of spirocyclopropenes with isoquinolines. rsc.orgrsc.org This reaction can lead to the formation of dihydroindolizines and tetrahydroindolizines. rsc.org The key intermediate in this transformation, a cyclopropylcarbanion, has been successfully trapped and structurally characterized, providing strong evidence for the proposed mechanism. rsc.orgrsc.org

Transition-metal catalysis can also be employed to facilitate intramolecular cyclizations. For example, iron(II)-induced cycloisomerization of pyridine-functionalized alkynes has been shown to proceed via unconventional "non-vinylidene" pathways to afford iron(II)-indolizine and -indolizinone complexes. rsc.org

Metal-free intramolecular cyclizations are also well-established. An efficient and general metal-free access to multisubstituted indolizines involves the intramolecular amination of allylic alcohols, which can be catalyzed by aqueous hydrochloric acid or p-toluenesulfonic acid. organic-chemistry.org

Visible-light-promoted intramolecular reductive cyclization offers a mild and environmentally friendly approach. For instance, the combination of visible light and tris(trimethylsilyl)silane (B43935) can promote the intramolecular cyclization of suitable precursors to form indolines, which are structurally related to indolizines. nih.gov

Retrosynthetic Analysis of this compound: Strategic Disconnections and Precursor Identification

A retrosynthetic analysis of this compound reveals several strategic disconnections that lead to readily available starting materials. The core indolizine structure can be disconnected in various ways, each suggesting a different synthetic approach.

Disconnection 1: C-N and C-C bond formation (Tschitschibabin-type reaction)

A primary disconnection involves breaking the N-C5 and C3-C2 bonds. This leads back to a substituted pyridine (e.g., 2,6-lutidine or a derivative) and a substituted α-haloketone (e.g., 2-bromo-1-phenylpropan-1-one). The forward synthesis would involve the alkylation of the pyridine nitrogen with the α-haloketone to form a pyridinium salt, followed by an intramolecular cyclization and dehydration to form the indolizine ring.

Disconnection 2: 1,3-Dipolar Cycloaddition

Another key disconnection is based on a [3+2] cycloaddition strategy. This involves disconnecting the C1-C2 and C3-N bonds. This retrosynthetic step suggests a pyridinium ylide (derived from 2,6-lutidine) and a phenyl-substituted alkyne (e.g., phenylacetylene) as the key precursors. The forward synthesis would involve the in-situ generation of the pyridinium ylide and its subsequent 1,3-dipolar cycloaddition with the alkyne.

Disconnection 3: Transition-Metal Catalyzed Annulation

A modern approach involves disconnecting the indolizine ring through a transition-metal catalyzed annulation. For instance, a palladium-catalyzed annulation could be envisioned by disconnecting the C2-C3 and C1-N bonds. This would lead to a 2-substituted pyridine (e.g., 2-ethynyl-6-methylpyridine) and a phenyl-containing coupling partner (e.g., phenylboronic acid). The forward synthesis would involve a palladium-catalyzed coupling and subsequent intramolecular cyclization.

Precursor Identification:

Based on these retrosynthetic strategies, the key precursors for the synthesis of this compound can be identified:

Pyridine component: 2,6-Lutidine is a readily available and logical starting material for introducing the methyl group at the 5-position.

Phenyl and methyl at C2 and C3:

For the Tschitschibabin-type approach, 2-bromo-1-phenylpropan-1-one would be a suitable precursor.

For the 1,3-dipolar cycloaddition, phenylacetylene (B144264) could be used, with the methyl group at C3 being introduced from the pyridinium ylide precursor.

For transition-metal catalyzed approaches, precursors like 1-phenyl-1-propyne (B1211112) could be employed.

The choice of synthetic strategy and corresponding precursors will depend on factors such as desired yield, scalability, functional group tolerance, and the availability of starting materials and catalysts.

Chemical Reactivity and Directed Functionalization of Indolizine Systems

Electrophilic Aromatic Substitution on the Indolizine (B1195054) Core

Electrophilic aromatic substitution is a characteristic reaction of the indolizine ring, reflecting its electron-rich nature. The reaction generally proceeds readily without the need for harsh conditions.

The sites of electrophilic attack on the indolizine core are highly regioselective. Molecular orbital calculations and experimental results consistently show that the positions of highest electron density are C-3 and C-1. nih.govnih.gov Consequently, electrophilic substitution occurs preferentially at the C-3 position. nih.gov If the C-3 position is already occupied by a substituent, the reaction then proceeds at the C-1 position. nih.gov In some instances, simultaneous substitution at both C-1 and C-3 can occur. nih.gov

In the case of 3,5-Dimethyl-2-phenylindolizine , the C-3 position is substituted with a methyl group. Therefore, any electrophilic aromatic substitution reaction would be directed to the C-1 position of the pyrrole (B145914) moiety. Protonation, a simple form of electrophilic attack, also follows this pattern, occurring preferentially at C-3 unless sterically hindered or if that position is already substituted. nih.gov

The substituents on the indolizine core significantly influence its reactivity and the selectivity of electrophilic substitutions. Both steric and electronic factors play a crucial role.

For This compound :

Steric Effects : The presence of the methyl group at C-3 and the phenyl group at C-2 creates steric hindrance around the C-1 position. While electrophilic attack is electronically favored at C-1 (since C-3 is blocked), a bulky electrophile might experience steric repulsion from the adjacent substituents. Similarly, the methyl group at C-5 can sterically influence reactions on the six-membered ring. Studies on substituted indolizines have shown that steric interactions between substituents at C-2 and C-3 can be relieved by protonation at C-3, which causes a change in hybridization at that carbon. nih.gov

Cycloaddition Reactions of Indolizines as π-Excessive Heterocycles

The π-excessive nature of the indolizine system allows it to participate in various cycloaddition reactions, acting as an 8π-electron component.

Indolizines are known to undergo [8+2] cycloaddition reactions with electron-deficient alkynes (dienophiles) to yield cycl[3.2.2]azines. nih.gov This reaction is a powerful method for synthesizing these larger, more complex heterocyclic systems. The indolizine molecule contributes an 8π-electron framework to the cycloaddition. nih.gov

The reaction mechanism can be either a concerted, one-step process or a stepwise process involving a zwitterionic intermediate. nih.govmsu.ru The exact pathway can depend on the nature of the substituents on both the indolizine and the alkyne. msu.ru These reactions are often facilitated by heating or the use of a catalyst, such as palladium on carbon (Pd-C). nih.gov For a compound like This compound , the reaction with a dienophile such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) would be expected to form a highly substituted cyclazine.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orglibretexts.org The [8+2] cycloaddition is a prime example of a pericyclic reaction involving the indolizine π-system. The indolizine acts as the 8π component, which, according to Woodward-Hoffmann rules, can react thermally with a 2π component in a suprafacial-suprafacial manner.

Other types of pericyclic reactions, such as electrocyclic reactions, are also theoretically possible. An electrocyclic reaction is a concerted cyclization where a π-bond is converted to a σ-bond to form a ring. libretexts.org While less common for the indolizine core itself, functional groups attached to the indolizine could potentially undergo such transformations. The extensive conjugated π-system of the indolizine nucleus provides a template for these electron reorganizations.

Nucleophilic Reactions and Annulation Pathways

As electron-rich systems, indolizines are generally deactivated towards nucleophilic attack. nih.govnih.gov However, specific reaction pathways have been developed to achieve functionalization via nucleophilic-type reagents.

One of the most significant findings in this area is the direct lithiation of the indolizine ring. It has been demonstrated that 2-substituted indolizines can be regioselectively lithiated at the C-5 position using strong bases like n-butyllithium. libretexts.orgresearchgate.net This generates a 5-lithioindolizine intermediate, which is a potent nucleophile. This intermediate can then react with various electrophiles to introduce a wide range of functional groups at the C-5 position, a site not typically accessible through electrophilic substitution. libretexts.orgresearchgate.net For This compound , the C-5 position is already occupied by a methyl group, which would preclude this specific C-5 lithiation pathway. However, this methodology highlights that under the right conditions, nucleophilic functionalization of the six-membered ring is achievable.

Annulation, or ring-forming, reactions are crucial in synthetic chemistry for building complex polycyclic structures. Annulation pathways involving indolizines can be envisioned starting from a functionalized indolizine. For example, an indolizine functionalized at two adjacent positions could undergo a ring-closing reaction to form a new fused ring. Access to such precursors can be gained through methods like directed lithiation followed by functionalization, or through cycloaddition reactions that build upon the core structure. researchgate.netrsc.org

Directed C-H Functionalization Strategies for Indolizines

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, enabling the construction of complex molecules from simple precursors. For indolizine systems, including this compound, C-H functionalization offers a direct route to introduce new substituents without the need for pre-functionalized starting materials. The inherent electron-rich nature of the indolizine ring makes it amenable to electrophilic substitution, which typically occurs at the C3 position, followed by the C1 position. However, achieving regioselective functionalization, particularly at other positions, often requires the use of directing groups or specific catalytic systems.

Transition Metal-Catalyzed C-H Activation for Indolizine Functionalization

Transition metal catalysis has revolutionized C-H functionalization by providing a diverse toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org Palladium, rhodium, and other late transition metals have been extensively employed for the directed C-H activation of various aromatic and heteroaromatic compounds, including the indolizine core. nih.govnih.gov

Palladium catalysis has been particularly successful for the C-H functionalization of indolizines. For instance, direct C-3 arylation of indolizines has been achieved using palladium acetate (B1210297) as a catalyst in the presence of an oxidant. nih.govjbclinpharm.org This reaction proceeds via a proposed C-H activation mechanism, leading to the formation of a C-3 arylated indolizine. While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism suggests that the electron-donating methyl group at C5 and the phenyl group at C2 would influence the electron density of the indolizine ring, likely facilitating the C-H activation at the C3 position.

A general representation of the palladium-catalyzed C-3 arylation of an indolizine is shown below:

Table 1: Representative Conditions for Palladium-Catalyzed C-3 Arylation of Indolizines

| Catalyst | Oxidant | Arylating Agent | Solvent | Temperature (°C) |

| Pd(OAc)₂ | AgOAc | Aryltrifluoroborate salts | Dioxane | 100 |

Note: This table represents general conditions reported for indolizine arylation and may require optimization for this compound.

Rhodium catalysis has also been employed for the C-H activation and annulation of related N-heterocycles, such as 2-phenylindoles, suggesting its potential applicability to 2-phenylindolizine (B189232) derivatives. nih.gov These reactions often proceed through a cyclometalation pathway involving the ortho C-H bond of the phenyl group at the C2 position.

Late-Stage Functionalization at Specific Positions (e.g., C1, C3)

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. This strategy is of paramount importance in drug discovery and development, as it allows for the rapid generation of analogues with diverse properties. For this compound, late-stage functionalization at the C1 and C3 positions is of particular interest due to the inherent reactivity of these sites.

The C3 position of the indolizine ring is the most nucleophilic and is readily susceptible to electrophilic attack. This inherent reactivity can be exploited for late-stage functionalization. For example, various electrophiles can be introduced at the C3 position under mild conditions.

The C1 position is the second most reactive site for electrophilic attack. While direct functionalization at C1 in the presence of an unsubstituted C3 position can be challenging, strategies have been developed to achieve C1 selectivity. For instance, palladium-catalyzed C1-acyloxylation of indolizines has been reported, demonstrating that selective functionalization at this position is feasible.

Table 2: Potential Late-Stage Functionalization Reactions for this compound

| Position | Reaction Type | Reagents/Catalyst | Potential Product |

| C3 | Vilsmeier-Haack Formylation | POCl₃, DMF | 3-Formyl-5-methyl-2-phenylindolizine |

| C3 | Friedel-Crafts Acylation | Ac₂O, Lewis Acid | 3-Acetyl-5-methyl-2-phenylindolizine |

| C1 | Palladium-Catalyzed Acyloxylation | Pd(OAc)₂, PhI(OAc)₂ | 1-Acetoxy-3,5-dimethyl-2-phenylindolizine |

Note: The feasibility and efficiency of these reactions for this compound would require experimental verification.

Spectroscopic and Structural Characterization of Indolizine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3,5-Dimethyl-2-phenylindolizine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule's framework can be constructed.

Proton (¹H) NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of each proton. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons. For instance, aromatic protons typically resonate at higher chemical shifts compared to aliphatic protons due to the deshielding effect of the ring current.

In the case of related indolizine (B1195054) structures, specific proton signals can be assigned. For example, in a similar heterocyclic system, the protons of methyl groups might appear as singlets, while protons on the indolizine ring system would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The coupling constants (J values), measured in Hertz (Hz), provide information about the number of adjacent protons and the dihedral angles between them, which helps in determining the relative positions of substituents.

Carbon-13 (¹³C) NMR Spectral Analysis: Diagnostic Chemical Shifts

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. ipb.ptmdpi.com

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to trace out the proton-proton networks within the molecule. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different fragments of the molecule, such as the phenyl ring to the indolizine core, and for assigning quaternary carbons (carbons with no attached protons).

Through the combined application of these 1D and 2D NMR techniques, a complete and detailed assignment of the molecular structure of this compound in solution can be achieved.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated, from which the positions of all atoms can be determined with high accuracy. nih.gov

This technique provides invaluable information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, which can reveal details about bonding and strain within the molecule.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing the presence of any hydrogen bonds or other non-covalent interactions that stabilize the crystal structure. nih.gov

For instance, in similar heterocyclic compounds, X-ray crystallography has been used to confirm the planarity of aromatic rings and to determine the torsion angles between different ring systems. mdpi.com

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. uvic.ca

When this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI) or electrospray ionization (ESI), to form a molecular ion (M⁺). uvic.ca The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the unambiguous determination of the molecular formula.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is a unique fingerprint of the molecule. Analysis of the fragmentation pattern can provide valuable structural information. For example, the loss of a methyl group (CH₃) or a phenyl group (C₆H₅) would result in characteristic peaks in the mass spectrum, helping to confirm the presence of these substituents. The fragmentation of the indolizine ring itself can also provide diagnostic information about its structure. psu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When this compound is exposed to UV or visible light, it can absorb energy at specific wavelengths, promoting electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's conjugated system. The indolizine ring system, being aromatic, and the attached phenyl group create an extended π-electron system, which is expected to result in strong absorptions in the UV region.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes the excitation of molecular vibrations, such as stretching and bending. Each type of bond and functional group has a characteristic vibrational frequency, making the IR spectrum a unique molecular fingerprint. In the structural elucidation of indolizine derivatives, such as this compound, IR spectroscopy plays a crucial role in confirming the presence of key structural motifs, including the aromatic rings and alkyl substituents.

The IR spectrum of an organic molecule is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). chemicalbook.com The functional group region is particularly useful for identifying characteristic stretching vibrations of specific bonds, while the fingerprint region contains a complex pattern of absorptions that are unique to the molecule as a whole. chemicalbook.com

For this compound, the key functional groups that can be identified using IR spectroscopy are the C-H bonds of the aromatic rings and the methyl groups, as well as the C=C and C-N bonds within the heterocyclic indolizine core and the phenyl substituent.

Detailed Research Findings:

Aromatic C-H Stretching: The presence of the phenyl group and the aromatic indolizine ring system is confirmed by absorption bands in the region of 3100–3000 cm⁻¹. These bands are typically of weak to medium intensity and arise from the stretching vibrations of the C-H bonds on the sp²-hybridized carbon atoms of the aromatic rings.

Aliphatic C-H Stretching: The two methyl groups at positions 3 and 5 of the indolizine ring give rise to characteristic C-H stretching vibrations in the region of 3000–2850 cm⁻¹. These absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the sp³-hybridized methyl groups.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring and the indolizine core typically appear as a series of sharp bands of variable intensity in the 1620–1450 cm⁻¹ region. These absorptions are a strong indication of the presence of an aromatic system.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the indolizine ring are expected to appear in the fingerprint region, typically between 1360 and 1250 cm⁻¹.

C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are particularly diagnostic for the substitution pattern on the phenyl ring. For a monosubstituted benzene (B151609) ring, strong absorptions are expected in the 770–730 cm⁻¹ and 710–690 cm⁻¹ regions. The in-plane bending vibrations of the C-H bonds of the methyl groups are also found in the fingerprint region.

The following interactive data table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H (Methyl) | Stretching | 3000 - 2850 | Medium |

| Aromatic C=C | Stretching | 1620 - 1450 | Variable, Sharp |

| C-N | Stretching | 1360 - 1250 | Medium |

| Aromatic C-H | Out-of-plane Bending | 770 - 730 | Strong |

| Aromatic C-H | Out-of-plane Bending | 710 - 690 | Strong |

Computational and Theoretical Insights into Indolizine Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of organic molecules, including indolizine (B1195054) derivatives. niscpr.res.inresearchgate.net These calculations provide a detailed picture of electron distribution and molecular orbital energies, which are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Theory: Prediction of Reactivity and Regioselectivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals are key determinants of a molecule's nucleophilic and electrophilic character. libretexts.org

For indolizine systems, the HOMO is typically distributed over the π-system of the bicyclic ring, indicating that these compounds are generally electron-rich and prone to react with electrophiles. chim.it The precise location of the HOMO can predict the most likely sites for electrophilic attack. Conversely, the LUMO's location highlights the regions susceptible to nucleophilic attack. In many organic reactions, the interaction between the HOMO of one molecule and the LUMO of another governs the reaction pathway. libretexts.org The energy difference between the HOMO and LUMO also dictates the kinetic stability of the molecule.

FMO theory is instrumental in explaining the outcomes of various reactions involving indolizines, such as cycloadditions and electrophilic substitutions. wikipedia.org For instance, in a Diels-Alder reaction, the overlap between the HOMO of the diene and the LUMO of the dienophile determines the reaction's feasibility and stereoselectivity. wikipedia.org While specific FMO data for 3,5-Dimethyl-2-phenylindolizine is not present in the searched literature, studies on other substituted indolizines consistently show a high electron density in the five-membered ring, suggesting it as a primary site of reactivity. researchgate.net

HOMO-LUMO Energy Gap Analysis and Its Implications for Electronic Properties

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that provides insights into a molecule's chemical reactivity and electronic properties. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This can correlate with greater polarizability and a higher tendency to engage in chemical reactions. researchgate.net

Conversely, a large HOMO-LUMO gap is indicative of high kinetic stability and low reactivity. researchgate.net The magnitude of this gap also influences the optical properties of the molecule, as it is related to the energy of the lowest electronic transition. Molecules with smaller HOMO-LUMO gaps tend to absorb light at longer wavelengths.

Computational studies on various heterocyclic compounds demonstrate that the nature and position of substituents can significantly modulate the HOMO-LUMO gap. chemrxiv.org For this compound, the electron-donating methyl groups and the π-conjugating phenyl group are expected to influence the energies of the frontier orbitals. While exact values are not available, analysis of similar substituted aromatic systems suggests that such substitutions would likely decrease the HOMO-LUMO gap compared to the unsubstituted indolizine core, thereby enhancing its reactivity and shifting its absorption spectrum.

Table 1: Representative HOMO-LUMO Energy Gaps for Selected Organic Molecules (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene (B151609) | -9.24 | -0.87 | 8.37 |

| Indole (B1671886) | -7.89 | -0.45 | 7.44 |

| Substituted Triazole 1A | -10.2 | -1.5 | 8.7 |

| Substituted Triazole 1B | -9.8 | -1.2 | 8.6 |

Note: This table provides illustrative data for related organic molecules to demonstrate typical HOMO-LUMO energy gaps. Data for this compound is not available in the reviewed literature. Data for substituted triazoles is from a study by Ibrahim et al. ntu.edu.iq

Reaction Mechanism Studies through Advanced Computational Modeling

Advanced computational modeling, particularly using DFT, allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. nih.gov These studies can map out the entire energy profile of a reaction, identifying key intermediates and transition states.

Transition State Characterization and Activation Energies

A transition state is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as they transform from reactants to products. utexas.edulibretexts.org The characterization of transition state structures and the calculation of their corresponding activation energies (the energy barrier that must be overcome for a reaction to occur) are fundamental to understanding reaction kinetics. researchgate.net

Computational studies on the synthesis of indolizine and related heterocycles have successfully identified transition state geometries for various reaction steps. researchgate.net For example, in the copper-catalyzed synthesis of indoles, DFT calculations have elucidated the structure of the transition state for the key C-C bond-forming step. nih.gov The activation energy calculated for this step provides a quantitative measure of the reaction rate. A lower activation energy corresponds to a faster reaction. libretexts.org While specific transition state data for reactions involving this compound are absent from the literature, the principles derived from studies on analogous systems are directly applicable.

Elucidation of Energy Landscapes and Plausible Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can construct a detailed potential energy surface, or "energy landscape," for a chemical reaction. researchgate.net This landscape reveals all possible reaction pathways and helps to identify the most energetically favorable route.

For complex, multi-step reactions, such as the synthesis of functionalized indolizines, computational studies can be invaluable in distinguishing between proposed mechanisms. acs.org For example, in the palladium-mediated C-H functionalization of indolizines, computational modeling could help to elucidate the stepwise mechanism and explain the observed regioselectivity. acs.org These studies provide a deeper understanding of the factors that control the outcome of a reaction, such as steric effects, electronic effects, and the role of catalysts.

Table 2: Illustrative Activation Energies for a Hypothetical Reaction Step

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| A → B | 0.0 | +25.0 | 25.0 |

| C → D | 0.0 | +15.0 | 15.0 |

Note: This table provides a conceptual illustration of activation energies. Lower activation energy indicates a faster reaction. Specific data for this compound is not available in the reviewed literature.

Aromaticity Analysis and Electron Delocalization in Indolizine Systems

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. nih.govlibretexts.org Indolizine, with its 10 π-electron system, is considered an aromatic compound. nipne.ro The degree of aromaticity can be quantified using various computational methods.

One of the most common methods for assessing aromaticity is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are typically calculated at the center of a ring and provide a measure of the magnetic shielding or deshielding induced by the π-electron system. A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current).

Another approach to quantifying aromaticity is through the analysis of electron delocalization indices, which are derived from the quantum theory of atoms in molecules (QTAIM). nih.gov The Electron Localization Function (ELF) is another tool used to visualize and quantify electron delocalization. researchgate.net Studies on five-membered heterocyclic rings have shown a correlation between ELF data and resonance energies, providing a quantitative measure of aromaticity. researchgate.net

Quantitative Structure-Property Relationships (QSPR) in Indolizine Research: Correlating Molecular Structure with Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) studies are a important area of computational chemistry that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov In the field of indolizine chemistry, QSPR models provide a valuable tool for predicting the properties of new derivatives, including the subject of this article, This compound , without the need for extensive experimental synthesis and characterization. nih.govnih.gov This predictive capability accelerates the process of drug discovery and materials science by allowing for the in-silico screening of large libraries of virtual compounds to identify candidates with desired characteristics. mdpi.com

The fundamental principle of QSPR is that the physicochemical properties of a compound are intrinsically linked to its molecular structure. nih.gov By quantifying specific structural attributes using numerical values known as molecular descriptors, it is possible to develop regression models that can predict a particular property. These descriptors can be categorized into several classes, including:

Constitutional descriptors: These are the most straightforward descriptors and reflect the basic molecular composition, such as molecular weight, number of atoms, and number of specific functional groups.

Electronic descriptors: These descriptors quantify the electronic properties of the molecule, such as the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are particularly important for understanding a molecule's reactivity and intermolecular interactions. researchgate.net

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Detailed Research Findings

Research into the QSPR of indolizine derivatives has explored the correlation between various molecular descriptors and a range of physicochemical properties. While a comprehensive QSPR study on a large, unified dataset of indolizine derivatives is not extensively documented in a single source, several studies on indolizines and related heterocyclic systems provide valuable insights into these relationships.

A key physicochemical property often targeted in QSPR studies of potential drug candidates is lipophilicity , typically expressed as the logarithm of the octanol-water partition coefficient (logP). Lipophilicity is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net For indolizine derivatives, it has been shown that substitutions on the indolizine core significantly impact their lipophilicity. For instance, the introduction of alkyl and aryl groups, such as the methyl and phenyl groups in This compound , generally increases the logP value, making the compound more lipophilic.

Another crucial property is aqueous solubility . For a compound to be orally bioavailable, it must possess a degree of solubility in aqueous environments. QSPR models have been developed for various classes of organic compounds to predict their aqueous solubility based on descriptors related to molecular size, polarity, and hydrogen bonding capacity. nih.gov In the context of indolizines, the introduction of polar functional groups would be expected to increase aqueous solubility, while increasing the size of nonpolar substituents would decrease it.

Electronic properties , such as the HOMO-LUMO energy gap, are also important subjects of QSPR studies. This energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. The nature and position of substituents on the indolizine ring can modulate this energy gap, thereby fine-tuning the electronic behavior of the molecule.

To illustrate the principles of QSPR in indolizine research, the following data tables showcase hypothetical yet plausible correlations between molecular descriptors and physicochemical properties for a series of substituted indolizine derivatives, including This compound . These tables are constructed based on established QSPR principles and findings from related studies.

Table 1: Calculated Molecular Descriptors for a Series of Indolizine Derivatives.

| Compound | Substituents | Molecular Weight (g/mol) | Topological Polar Surface Area (TPSA) (Ų) | Calculated logP |

|---|---|---|---|---|

| Indolizine | - | 117.15 | 4.93 | 2.10 |

| 2-Phenylindolizine (B189232) | 2-phenyl | 193.24 | 4.93 | 3.85 |

| 3,5-Dimethylindolizine | 3,5-dimethyl | 145.20 | 4.93 | 2.90 |

| This compound | 3,5-dimethyl, 2-phenyl | 221.30 | 4.93 | 4.65 |

| 2-(4-Chlorophenyl)-3,5-dimethylindolizine | 2-(4-chlorophenyl), 3,5-dimethyl | 255.74 | 4.93 | 5.35 |

| Ethyl 2-methylindolizine-1-carboxylate | 1-COOEt, 2-methyl | 203.24 | 30.96 | 2.80 |

Table 2: Correlation of Molecular Descriptors with Predicted Physicochemical Properties.

| Compound | Predicted Aqueous Solubility (logS) | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Indolizine | -2.5 | -5.20 | -0.80 | 4.40 |

| 2-Phenylindolizine | -3.9 | -5.10 | -1.10 | 4.00 |

| 3,5-Dimethylindolizine | -3.1 | -5.05 | -0.75 | 4.30 |

| This compound | -4.8 | -4.95 | -1.05 | 3.90 |

| 2-(4-Chlorophenyl)-3,5-dimethylindolizine | -5.5 | -5.00 | -1.20 | 3.80 |

| Ethyl 2-methylindolizine-1-carboxylate | -3.0 | -5.35 | -1.30 | 4.05 |

The data in these tables illustrate that as the molecular weight and lipophilicity (logP) increase with the addition of nonpolar substituents, the predicted aqueous solubility (logS) tends to decrease. Furthermore, the electronic properties, such as the HOMO-LUMO gap, are influenced by the nature of the substituents. For example, the introduction of a phenyl group, which extends the pi-conjugated system, tends to decrease the HOMO-LUMO gap, suggesting increased reactivity.

Advanced Applications and Future Research Directions of Indolizine Derivatives

Indolizine (B1195054) Derivatives in Advanced Materials Science

The indolizine core, a nitrogen-containing heterocyclic system, is recognized for its π-electron-rich nature, structural planarity, and inherent fluorescence, making it a promising candidate for the development of novel organic materials. chim.it

Development of Organic Semiconductors and Optoelectronic Materials

The application of the indolizine scaffold in organic electronics is an area of growing interest. While specific studies focusing exclusively on 3,5-Dimethyl-2-phenylindolizine for semiconductor applications are not extensively documented, the properties of related heterocyclic systems suggest its potential. For instance, certain palladium(II) complexes incorporating 2-(2'-pyridyl)pyrrole ligands, which share structural similarities with indolizine, have demonstrated notable photoconductive properties. nih.gov These properties are linked to efficient intramolecular charge transfer mechanisms. nih.gov The dense, π-electron-rich structure of the indolizine core is a key feature for materials used in optoelectronics. chim.it The development of materials like this compound could lead to new avenues in molecular semiconductors, although further research is required to characterize its specific electronic properties and performance in devices.

Fluorescent Probes and Functional Dyes Based on Indolizine Scaffolds

The inherent fluorescence of the indolizine ring system is one of its most explored characteristics. chim.it Research into various substituted indolizines demonstrates that their photophysical properties can be finely tuned, making them excellent platforms for functional dyes and fluorescent probes.

A key strategy for tuning the fluorescence of indolizine involves introducing electron-donating and electron-withdrawing groups at different positions on the scaffold. This modification can induce an intramolecular charge transfer (ICT) process, which often leads to a significant red-shift in the emission wavelength. For example, studies on 3,7-disubstituted indolizines, where an N,N-dimethylamino group at the C-3 position acts as an electron donor, have produced a range of colors from blue to orange by varying the electron-withdrawing group at the C-7 position. researchgate.net

In the case of this compound, the phenyl group at the C-2 position and the methyl groups at C-3 and C-5 influence its electronic structure. While the methyl groups are weak electron donors, the phenyl group's effect can be modulated. Based on trends observed in similar fluorophores, this compound is expected to be a blue-emitting fluorophore.

Table 1: Photophysical Properties of Selected 3,7-Disubstituted Indolizine Analogs

This table illustrates how substitutions on the indolizine core, analogous to the structure of this compound, can tune fluorescent properties. Data sourced from a study on 3,7-disubstituted indolizine compounds. researchgate.net

| Compound | Substituent at C-3 | Substituent at C-7 | Absorption (λ_abs, nm) | Emission (λ_em, nm) | Color |

| 6 | 4-(N,N-dimethylamino)phenyl | H | 350 | 462 | Blue |

| 8 | 4-(N,N-dimethylamino)phenyl | Acetyl | 400 | 545 | Green-Yellow |

| 9 | 4-(N,N-dimethylamino)phenyl | Aldehyde | 410 | 580 | Orange |

This tunability makes indolizine scaffolds, including this compound, highly promising for creating specialized dyes for applications in bioimaging and materials science. researchgate.net

Indolizine Scaffolds as Ligands in Homogeneous and Heterogeneous Catalysis

The use of nitrogen-containing heterocyclic compounds as ligands in transition-metal catalysis is a well-established field. These ligands can stabilize metal centers and modulate their catalytic activity. However, the application of this compound specifically as a ligand in catalysis is not a widely reported area of research. While various heterocyclic systems, such as those based on pyrazole, pyridine (B92270), and N,S-heterocyclic carbenes, have been successfully employed in catalysis researchgate.netnih.gov, the potential of the indolizine scaffold in this domain remains largely unexplored. Future research could investigate the coordination chemistry of this compound with various transition metals and evaluate the catalytic activity of the resulting complexes in cross-coupling reactions or oxidation catalysis. researchgate.net

Development of Indolizine-Based Chemosensors and Biosensors

The strong and tunable fluorescence of indolizine derivatives makes them attractive candidates for the development of chemosensors and biosensors. A fluorescent sensor operates by changing its optical properties, such as intensity or wavelength, upon binding to a target analyte.

Research has shown that indolizine-based structures can function as effective fluorescent pH sensors. researchgate.net The protonation and deprotonation of the indolizine nitrogen can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in fluorescence. researchgate.net This principle could be applied to this compound for pH sensing. Furthermore, by functionalizing the indolizine core with specific recognition units, it is theoretically possible to design selective chemosensors for various ions and molecules. For instance, a chemosensor for aluminum ions (Al³⁺) was developed using a different heterocyclic scaffold that operates via the inhibition of an excited-state intramolecular proton transfer (ESIPT) process upon ion binding. rsc.org While specific biosensors for molecules like 3,5-dimethylpyrazin-2-ol (B1670924) (DPO) have been engineered from proteins, the small-molecule approach using fluorophores like indolizines offers a different modality for sensor design. nih.gov

Emerging Research Areas and Exploration of Unprecedented Reactivities in Indolizine Chemistry

Future research on this compound is likely to focus on leveraging the known reactivity of the indolizine ring to create novel and more complex functional molecules. The indolizine nucleus is susceptible to various electrophilic substitution reactions.

Key areas for exploration include:

Azo-Coupling: Indolizines readily react with aryldiazonium salts to form brightly colored azoindolizine derivatives. nih.gov A study demonstrated that this reaction proceeds rapidly at room temperature, providing high yields of 3-azo-substituted indolizines. nih.gov Applying this reaction to this compound would likely result in substitution at the C-1 position, yielding novel azo dyes with potentially interesting optical properties.

Nitrosation: Treatment of indolizines with nitrosating agents can yield nitrosoindolizines, which are typically bright green crystalline solids. chim.it This functionalization opens pathways to further chemical transformations.

Directed Lithiation: The indolizine ring can be selectively functionalized via directed lithiation. For example, 2-phenylindolizine (B189232) can be lithiated at the C-5 position, and the resulting anion can react with various electrophiles to introduce new substituents. chim.it The methyl group at C-5 in this compound would likely block this specific reaction, directing functionalization to other positions and offering a route to uniquely substituted derivatives.

The exploration of these and other reactions with the this compound scaffold will be crucial for unlocking its full potential in materials science and medicinal chemistry. chim.itacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.